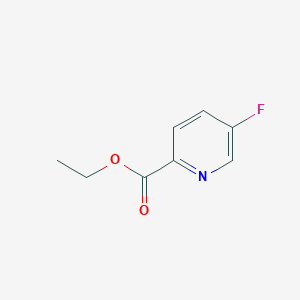

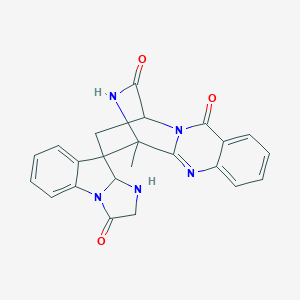

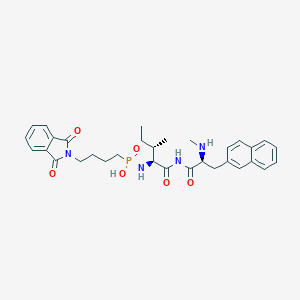

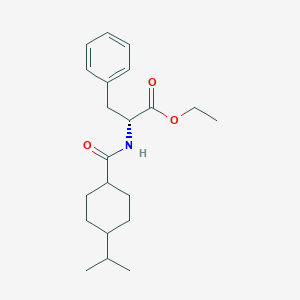

Nateglinide Ethyl Ester

説明

Nateglinide Ethyl Ester is a derivative of Nateglinide . Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .

Synthesis Analysis

The synthesis of Nateglinide involves the reaction of D-phenyl alanine with a solution of thionyl chloride in a C1-4 alcohol, preferably methanol, to give the corresponding alkyl ester. This is then reacted with trans-4-isopropylcyclohexanecarboxylic acid in the presence of a dehydrating agent . The development of sustained release Nateglinide loaded ethyl cellulose microspheres was reported using an O/W solvent evaporation method .Molecular Structure Analysis

The molecular formula of Nateglinide Ethyl Ester is C21H31NO3 . The structure of Nateglinide involves an amino acid derivative that induces an early insulin response to meals decreasing postprandial blood glucose levels .Chemical Reactions Analysis

Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .科学的研究の応用

Subheading Optimization of Nateglinide-Loaded Ethyl Cellulose Nanoparticles

Gopi and Kannan (2015) conducted a study focusing on the application of nanotechnology in drug delivery systems, specifically targeting the sustained release of drugs. They developed and optimized polymeric nanoparticles of Nateglinide using the solvent evaporation technique. The study utilized the Box-Behnken design to optimize the formulation and investigated properties like particle size, zeta potential, and entrapment efficiency. The optimized nanoparticles exhibited improved characteristic properties, indicating a promising delivery system for Nateglinide (Gopi & Kannan, 2015).

Insulinotropic Potential of Nateglinide Ethyl Ester

Subheading Insulinotropic Efficiency of Succinic Acid Esters and Nateglinide

A study by Laghmich et al. (2000) explored eighteen novel esters of succinic acid, including three mixed molecules formed of both succinic acid and nateglinide, for their insulinotropic efficiency. They found that mixed molecules formed of both a succinic acid ester and a meglitinide analog may efficiently stimulate proinsulin biosynthesis and/or insulin release, suggesting potential for further investigation (Laghmich et al., 2000).

Analytical Method Development

Subheading High-Performance Liquid Chromatography for Nateglinide Determination

Malli et al. (2007) developed a sensitive and selective high-performance liquid chromatographic method for determining Nateglinide in human plasma. This method, featuring pre-column derivatization using a coumarin-type fluorescent reagent, showed great potential for pharmacokinetic or bioequivalence studies involving Nateglinide (Malli et al., 2007).

Drug Formulation and Compatibility Studies

Subheading Formulation and Compatibility of Nateglinide in Immediate Release Tablets

Pani et al. (2011) assessed the compatibility of Nateglinide with selected excipients for developing immediate release tablets. Utilizing techniques like differential scanning calorimetric study, infra-red spectrophotometric study, and isothermal stress testing, they concluded that the excipients used were compatible with Nateglinide, leading to stable formulations over accelerated stability studies (Pani, Nath & Acharya, 2011).

Safety And Hazards

特性

IUPAC Name |

ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOHCDLQBWDQOF-CTWPCTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648386 | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nateglinide Ethyl Ester | |

CAS RN |

187728-85-4 | |

| Record name | Ethyl nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)